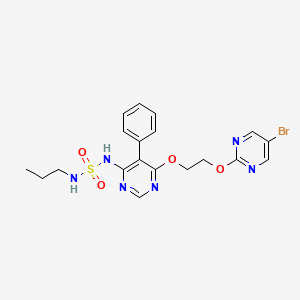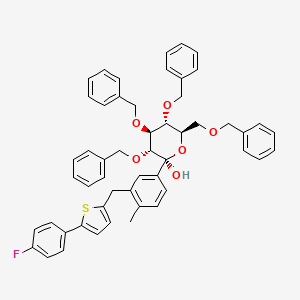
Dehydroxy Tetrabenzyloxy Canagliflozin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroxy Tetrabenzyloxy Canagliflozin is a derivative of Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the management of type 2 diabetes mellitus. This compound is designed to enhance the pharmacological properties of Canagliflozin by modifying its chemical structure, potentially improving its efficacy and safety profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroxy Tetrabenzyloxy Canagliflozin involves multiple steps, starting with the preparation of the core Canagliflozin structure. The key steps include:
Formation of the Core Structure: The core structure of Canagliflozin is synthesized through a series of reactions involving the coupling of a glucose derivative with a benzyl-protected phenyl group.
Dehydroxylation: The hydroxyl groups on the glucose moiety are selectively removed using reagents such as trifluoroacetic acid or other strong acids.
Tetrabenzyloxylation: The remaining hydroxyl groups are protected with benzyl groups using benzyl chloride and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final compound with high purity.
化学反应分析
Types of Reactions
Dehydroxy Tetrabenzyloxy Canagliflozin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Dehydroxy Tetrabenzyloxy Canagliflozin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on SGLT2 inhibitors.
Biology: Investigated for its potential effects on glucose metabolism and insulin sensitivity.
Medicine: Explored for its therapeutic potential in managing type 2 diabetes and related cardiovascular and renal outcomes.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Dehydroxy Tetrabenzyloxy Canagliflozin exerts its effects by inhibiting the SGLT2 co-transporter in the proximal tubules of the kidney. This inhibition prevents the reabsorption of glucose from the renal tubular lumen, leading to increased glucose excretion in the urine. The molecular targets involved include the SGLT2 proteins, and the pathways affected are primarily related to glucose metabolism and renal function.
相似化合物的比较
Similar Compounds
Canagliflozin: The parent compound, used for managing type 2 diabetes.
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose-lowering effects.
Ertugliflozin: A newer SGLT2 inhibitor with similar therapeutic applications.
Uniqueness
Dehydroxy Tetrabenzyloxy Canagliflozin is unique due to its modified structure, which may offer improved pharmacokinetic properties and reduced side effects compared to its parent compound, Canagliflozin. The presence of benzyl groups and the absence of hydroxyl groups potentially enhance its stability and bioavailability.
属性
分子式 |
C52H49FO6S |
|---|---|
分子量 |
821.0 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C52H49FO6S/c1-37-22-25-44(30-43(37)31-46-28-29-48(60-46)42-23-26-45(53)27-24-42)52(54)51(58-35-41-20-12-5-13-21-41)50(57-34-40-18-10-4-11-19-40)49(56-33-39-16-8-3-9-17-39)47(59-52)36-55-32-38-14-6-2-7-15-38/h2-30,47,49-51,54H,31-36H2,1H3/t47-,49-,50+,51-,52+/m1/s1 |
InChI 键 |
OCIXNZRUZIALEI-WYCSEUNKSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O)CC7=CC=C(S7)C8=CC=C(C=C8)F |
规范 SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O)CC7=CC=C(S7)C8=CC=C(C=C8)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


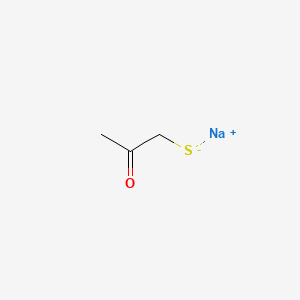
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)


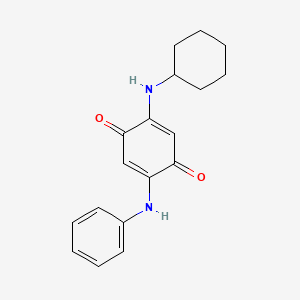
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)
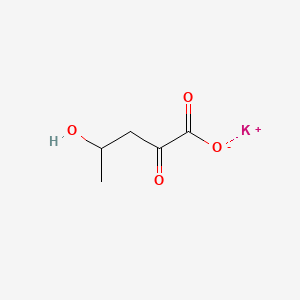

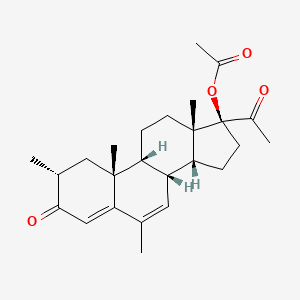
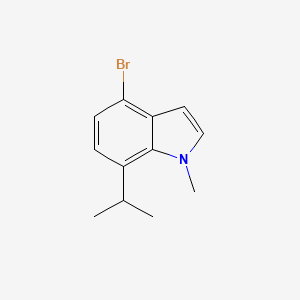
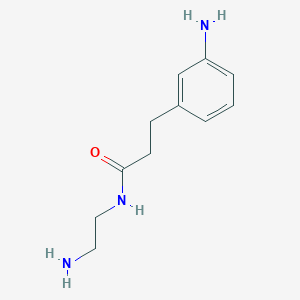
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
